

Comparative Pharmacokinetics of Isoxazoline Ectoparasiticides: A Guide for Researchers

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Compound of Interest		
Compound Name:	Umifoxolaner	
Cat. No.:	B10860200	Get Quote

A detailed comparison of the pharmacokinetic profiles of prominent isoxazoline compounds used in veterinary medicine. This guide synthesizes available data to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of parasiticides.

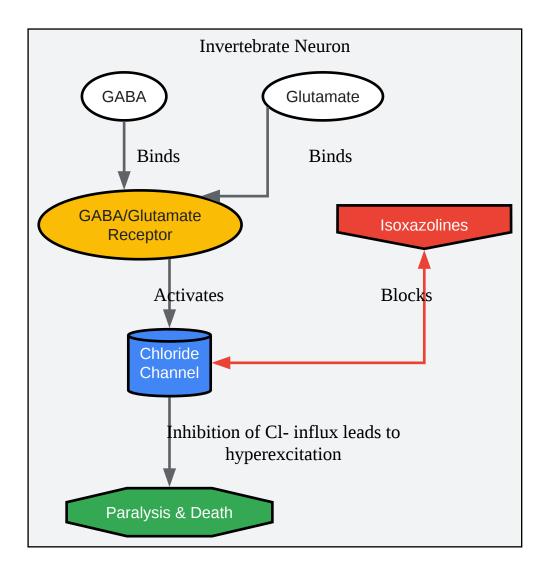
The isoxazoline class of parasiticides has revolutionized the control of fleas and ticks in companion animals. These compounds are potent, orally administered ectoparasiticides that offer convenient and long-lasting protection.[1][2][3] Their mechanism of action involves the non-competitive antagonism of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasites.[1][2] While several isoxazolines are commercially available, a direct comparison of their pharmacokinetic properties is essential for informing future drug development and optimizing therapeutic regimens.

This guide provides a comparative overview of the pharmacokinetics of four key isoxazolines: afoxolaner, fluralaner, lotilaner, and sarolaner. It is important to note that while **Umifoxolaner** is identified as a novel isoxazoline with antiparasitic properties, and is known to be an antagonist of GABA-regulated chloride channels, publicly available pharmacokinetic data for this compound is currently limited.[4] Therefore, a direct quantitative comparison with the other isoxazolines is not feasible at this time.

Mechanism of Action: A Shared Pathway



The primary target of isoxazoline drugs is the nervous system of insects and acari. By blocking ligand-gated chloride channels, these compounds disrupt neurotransmission, leading to uncontrolled neuronal activity and subsequent paralysis and death of the ectoparasite.



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Fig. 1: Mechanism of action of isoxazolines on invertebrate neurons.

Comparative Pharmacokinetic Parameters in Dogs

The following tables summarize key pharmacokinetic parameters for afoxolaner, fluralaner, lotilaner, and sarolaner in dogs following oral administration. These parameters are crucial for understanding the onset, duration, and overall exposure of the drug in the target animal.



Parameter	Afoxolaner	Fluralaner	Lotilaner	Sarolaner
Dose (mg/kg)	2.5[5][6]	25-50[7]	20[8][9]	2
Tmax (hours)	2 - 6[5][6]	~24[7]	2[8][9]	1
Cmax (ng/mL)	1655 ± 332[5][6]	Not specified	Not specified	Not specified
Half-life (t1/2) (days)	15.5 ± 7.8[5][6]	12 - 15[7]	30.7[8][9]	11.9
Bioavailability	73.9[5][6]	Not specified	>80 (with food) [8][9]	85.5
Volume of Distribution (Vd/F) (L/kg)	2.68 ± 0.55[5][6]	3.1[7]	6.35[8][9]	12.5
Clearance (CL/F) (mL/h/kg)	4.95 ± 1.20[5][6]	0.14 L/kg/day[7]	0.18 L/kg/day[8] [9]	10.7

Table 1: Oral Pharmacokinetic Parameters of Isoxazolines in Dogs

Comparative Pharmacokinetic Parameters in Cats

Limited pharmacokinetic data is available for some isoxazolines in cats. The following table summarizes the available information for lotilaner.

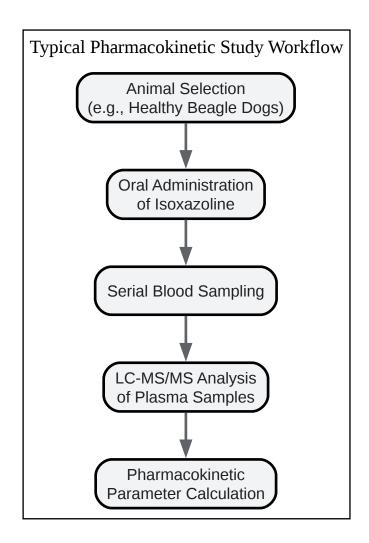
Parameter	Lotilaner
Dose (mg/kg)	6
Tmax (hours)	4 (with food)
Cmax (ng/mL)	Not specified
Half-life (t1/2) (days)	33.6 (with food)
Bioavailability (%)	~100 (with food)
Volume of Distribution (Vz) (L/kg)	5.34
Clearance (CL) (L/kg/day)	0.13



Table 2: Oral Pharmacokinetic Parameters of Lotilaner in Cats

Experimental Protocols: A General Overview

The pharmacokinetic studies for these isoxazolines generally follow a standard methodology. The workflow diagram below illustrates a typical experimental design for determining the pharmacokinetic profile of an orally administered compound in a target animal species.



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